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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Application of CAS 120360-52-3 in Advanced Materials

Executive Summary In the rapidly evolving field of supramolecular chemistry and drug delivery, the rational design of Metal-Organic Frameworks (MOFs) relies entirely on the precise selection of organic linkers. CAS 12036...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of supramolecular chemistry and drug delivery, the rational design of Metal-Organic Frameworks (MOFs) relies entirely on the precise selection of organic linkers. CAS 120360-52-3 , formally known as 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid , serves as a highly specialized 4d-carboxylic MOF linker[1]. This whitepaper provides an in-depth mechanistic analysis of its chemical properties, molecular weight, and its authoritative application in synthesizing robust, functionalized porous materials.

Part I: Physicochemical Profiling & Structural Causality

Understanding the macroscopic behavior of a MOF begins with the microscopic physicochemical properties of its linker. CAS 120360-52-3 is an extended, semi-rigid tetracarboxylic acid designed specifically to maximize both framework stability and internal pore functionality.

Quantitative Data Summary

The following table synthesizes the core chemical properties of CAS 120360-52-3, verified by comprehensive analytical data (NMR, HPLC, LC-MS)[2][3]:

ParameterSpecification
Chemical Name 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid
CAS Registry Number 120360-52-3
Molecular Formula C24H16N2O10
Molecular Weight 492.39 g/mol (or 492.40 g/mol )
SMILES O=C(O)C1=CC(=CC(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)NC=3C=C(C=C(C3)C(=O)O)C(=O)O
Topology Classification 4d-Carboxylic MOF Linker
Reactive Sites 4 Carboxylic Acids, 2 Amide Linkages
Structural Causality: Why This Molecule?

The molecular weight of 492.39 g/mol reflects a carefully balanced architecture. The molecule consists of a central terephthaloyl core flanked by two isophthalic acid moieties, connected via amide bonds.

  • Tetracarboxylate Coordination (The 4 Reaction Sites): The four terminal carboxylic acid groups act as multidentate coordination sites[4]. When reacted with high-valency metal nodes (such as Zr⁴⁺ or Cu²⁺), they form highly connected, thermodynamically stable secondary building units (SBUs).

  • Amide Functionalization: The inclusion of two amide linkages (-NH-CO-) is not merely structural; it is functional. These bonds introduce highly active hydrogen-bond donor and acceptor sites into the pore walls of the resulting MOF. This causality is crucial for applications requiring selective molecular recognition, such as the preferential adsorption of CO₂ over N₂, or the targeted encapsulation of active pharmaceutical ingredients (APIs) in drug development.

Part II: Mechanistic Role in Supramolecular Chemistry

As a recognized[5], CAS 120360-52-3 is utilized to construct highly porous architectures.

When synthesizing Zr-based MOFs (analogous to the UiO or PCN series), the high oxidation state of the Zr⁴⁺ ion acts as a hard Lewis acid, which strongly coordinates with the hard Lewis base oxygen atoms of the ligand's carboxylate groups. This strong Zr-O bond is the underlying mechanism that confers exceptional thermal and chemical stability to the resulting framework, allowing it to survive harsh physiological environments during drug delivery applications.

Part III: Self-Validating Solvothermal Synthesis Protocol

To ensure scientific integrity and reproducibility, the following is a self-validating, step-by-step solvothermal synthesis protocol for generating a prototype Zr-MOF using CAS 120360-52-3. Every step includes the mechanistic reasoning behind the experimental choice.

Step 1: Precursor Preparation and Modulation
  • Action: Dissolve 0.1 mmol of CAS 120360-52-3 (approx. 49.2 mg) and 0.2 mmol of Zirconium(IV) chloride (ZrCl₄) in 10 mL of N,N-Dimethylformamide (DMF). Add 1 mL of glacial acetic acid.

  • Causality: DMF acts as both a solvent and a thermal base. Upon heating, it slowly decomposes to release dimethylamine, which gradually deprotonates the carboxylic acids of the ligand, preventing rapid, amorphous precipitation. Acetic acid acts as a modulator —a monodentate ligand that reversibly competes with the tetracarboxylate ligand. This slows down the nucleation rate, allowing structural defects to "heal" and promoting the growth of highly ordered single crystals.

Step 2: Solvothermal Reaction
  • Action: Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 120°C for 48 hours. Cool to room temperature at a rate of 5°C/hour.

  • Causality: The controlled cooling rate prevents thermal shock to the crystal lattice, minimizing micro-fractures in the newly formed porous framework.

Step 3: Solvent Exchange (Critical Validation Step)
  • Action: Isolate the crude MOF via centrifugation. Wash the solid three times with fresh DMF, followed by soaking in anhydrous acetone for 3 days (replacing the acetone every 24 hours).

  • Causality: Direct thermal evacuation of high-boiling DMF (b.p. 153°C) from the pores creates massive capillary stress, which will cause the framework to collapse. Exchanging DMF with a low-boiling solvent like acetone (b.p. 56°C) drastically reduces these capillary forces, preserving the structural integrity and ultra-high surface area of the MOF.

Step 4: Vacuum Activation
  • Action: Transfer the acetone-exchanged MOF to a vacuum oven and heat at 100°C under dynamic vacuum for 12 hours.

  • Causality: This step completely evacuates the guest solvent molecules from the pores, leaving the internal amide functional groups and metal sites fully exposed and ready for downstream drug loading or gas adsorption assays.

Part IV: Experimental Workflow Visualization

The following diagram maps the logical progression and causal relationships of the synthesis protocol described above.

MOF_Workflow Ligand CAS 120360-52-3 (Tetracarboxylate Ligand) Reaction Solvothermal Reaction (120°C, 48 hrs) Ligand->Reaction Metal Metal Precursor (e.g., ZrCl4) Metal->Reaction Solvent Solvent System (DMF + Acetic Acid) Solvent->Reaction Washing Solvent Exchange (DMF → Acetone) Reaction->Washing Crude MOF Activation Vacuum Activation (Thermal Evacuation) Washing->Activation Exchanged MOF Final Activated MOF (Porous Framework) Activation->Final Activated Product

Workflow for the solvothermal synthesis and activation of MOFs using CAS 120360-52-3.

References

Sources

Exploratory

Synthesis Pathway of 5,5'-(Terephthaloylbis(azanediyl))diisophthalic Acid: A Technical Guide

As a Senior Application Scientist in materials chemistry, I have designed this whitepaper to provide an authoritative, mechanistic, and highly reproducible guide to synthesizing 5,5'-(Terephthaloylbis(azanediyl))diisopht...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in materials chemistry, I have designed this whitepaper to provide an authoritative, mechanistic, and highly reproducible guide to synthesizing 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid. Often abbreviated as H4L, H4TBA, or LMWG1, this rigid tetracarboxylic acid ligand is a cornerstone in the development of Metal-Organic Frameworks (MOFs), 2D coordination polymers, and low-molecular-weight metallogels[1][2].

Instead of merely listing steps, this guide deconstructs the causality behind the synthetic choices, ensuring that your workflow is a robust, self-validating system.

Retrosynthetic Strategy & Mechanistic Causality

The target molecule features a central terephthaloyl core flanked by two isophthalic acid moieties, connected via two amide linkages. The synthesis relies on a bimolecular nucleophilic acyl substitution (a modified Schotten-Baumann reaction) executed under strictly anhydrous conditions[1].

Causality in Reagent Selection:
  • Solvent Selection (DMAc): N,N-dimethylacetamide (DMAc) is utilized instead of standard solvents like dichloromethane or tetrahydrofuran. The highly polar, hydrogen-bonding precursors (especially 5-aminoisophthalic acid) require a potent polar aprotic solvent to remain fully solvated. Furthermore, DMAc prevents the premature precipitation of the growing intermediate, ensuring complete conversion[1][2].

  • Catalyst and Acid Scavenger (DMAP): 4-(Dimethylamino)pyridine (DMAP) is critical to this pathway. Mechanistically, DMAP acts as a nucleophilic catalyst. It attacks the terephthaloyl chloride to form a highly reactive acylpyridinium intermediate, significantly lowering the activation energy for the subsequent attack by the sterically hindered, weakly nucleophilic aromatic amine. Thermodynamically, DMAP acts as an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward[1][3].

Mechanism M1 Terephthaloyl Chloride M2 DMAP Activation (Acylpyridinium Intermediate) M1->M2 DMAP M3 Nucleophilic Attack by 5-Aminoisophthalic Acid M2->M3 M4 Tetrahedral Intermediate M3->M4 M5 Elimination of HCl (DMAP regeneration) M4->M5 M6 Target Amide Ligand M5->M6

Fig 1. Mechanistic pathway of the DMAP-catalyzed nucleophilic acyl substitution.

Experimental Methodology: The Self-Validating Protocol

This protocol is optimized for a standard laboratory scale, yielding approximately 1.9 g of the target ligand with high purity[1].

Reagents Required:
  • 5-Aminoisophthalic acid: 9.2 mmol (1.66 g)

  • Terephthaloyl chloride: 4.5 mmol (0.913 g)

  • 4-(Dimethylamino)pyridine (DMAP): 0.12 mmol (0.014 g)

  • Anhydrous N,N-dimethylacetamide (DMAc): 25 mL total

  • 5% Aqueous HCl solution: 50 mL

Step-by-Step Workflow:
  • System Purging: Flame-dry a 100 mL two-neck round-bottom flask. Purge continuously with dry N₂ gas. Causality: Atmospheric moisture must be rigorously excluded to prevent the competitive hydrolysis of terephthaloyl chloride into unreactive terephthalic acid[1].

  • Amine Dissolution: Dissolve 1.66 g of 5-aminoisophthalic acid and 0.014 g of DMAP in 15 mL of anhydrous DMAc under continuous stirring and N₂ flow[1].

  • Acyl Chloride Addition: In a separate dry vial, dissolve 0.913 g of terephthaloyl chloride in 10 mL of anhydrous DMAc. Transfer this to an addition funnel and add it dropwise to the amine solution at 0 °C, gradually warming to room temperature. Causality: Dropwise addition prevents localized stoichiometric imbalances, suppressing exothermic degradation and unwanted oligomerization[1][2].

  • Reaction Propagation: Stir the homogenous mixture at room temperature under N₂ for 48 hours. Causality: The extended timeframe is required to overcome the steric hindrance associated with forming the secondary amide linkages on the rigid aromatic backbone[3].

  • Quenching & Purification (The Self-Validating Step): Pour the reaction mixture directly into 50 mL of 5% aqueous HCl[1].

    • System Validation: This is a built-in purification mechanism. The acidic environment protonates any unreacted 5-aminoisophthalic acid and the DMAP catalyst, converting them into highly water-soluble hydrochloride salts. Conversely, the target tetracarboxylic acid ligand is highly hydrophobic and rigid, causing it to instantly crash out of solution as a dense precipitate[1][2].

  • Filtration & Washing: Recover the precipitate via vacuum filtration. Wash sequentially with 50 mL of 5% HCl, 20 mL of deionized water, 20 mL of methanol, and finally with diethyl ether[1]. Causality: This sequence systematically strips away salts, polar organic impurities, and residual high-boiling DMAc solvent[3].

  • Drying: Dry the resulting solid under a vacuum at 60 °C overnight to yield the pure ligand.

Workflow N1 5-Aminoisophthalic Acid + DMAP in DMAc N3 Dropwise Addition under N2 atmosphere N1->N3 N2 Terephthaloyl Chloride dissolved in DMAc N2->N3 N4 Nucleophilic Acyl Substitution Stir 48h at RT N3->N4 N5 Quench & Precipitate Add 5% HCl N4->N5 N6 Filtration & Washing (H2O, MeOH, Ether) N5->N6 N7 5,5'-(Terephthaloylbis(azanediyl)) diisophthalic acid N6->N7

Fig 2. Experimental workflow for the synthesis and self-validating purification of the ligand.

Quantitative Data & Characterization Metrics

To ensure the integrity of the synthesized ligand, cross-reference your analytical results against the established metrics summarized in the table below[1][2].

MetricExpected Value / DescriptionAnalytical Purpose
Yield ~85–92% (1.89 g based on 4.5 mmol scale)Demonstrates the high efficiency of the DMAP-catalyzed route.
¹H NMR (DMSO-d₆) δ 13.32 (br, 4H, COOH)Confirms the presence of the four terminal carboxylic acid protons.
¹H NMR (DMSO-d₆) δ 10.76 (s, 2H, CONH)Validates the successful formation of the two core amide linkages.
¹H NMR (DMSO-d₆) δ 8.70 (s, 4H, ArH), 8.24 (s, 2H, ArH), 8.17 (s, 4H, ArH)Confirms the distinct aromatic proton environments of the terephthaloyl and isophthalic rings.
Elemental Analysis C: 58.54%, H: 3.27%, N: 5.69%Theoretical values for C₂₄H₁₆N₂O₁₀; ensures bulk purity and absence of trapped DMAc.

References

  • [1] Precursor Metallogels, Spinel Oxides, Dye and CO2 Adsorption. PMC - NIH. Available at:

  • [2] Supporting Information: A luminescent 2D coordination polymer for selective sensing of nitrobenzene. The Royal Society of Chemistry. Available at:

  • [3] Supporting Information: Two luminescent metal-organic frameworks for sensing of nitroaromatic explosives and DNA strand. The Royal Society of Chemistry. Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: Heterogeneous Catalysis using 5,5'-(Terephthaloylbis(azanediyl))diisophthalic Acid-Based MOFs

Executive Summary The rational design of Metal-Organic Frameworks (MOFs) for heterogeneous catalysis relies heavily on the selection of organic linkers that provide both structural stability and active functional sites....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) for heterogeneous catalysis relies heavily on the selection of organic linkers that provide both structural stability and active functional sites. 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid (CAS: 120360-52-3), frequently referred to in literature as bis(3,5-dicarboxy-phenyl)terephthalamide (H4L), is a highly versatile tetracarboxylic acid ligand[1].

This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this ligand to construct mesoporous MOFs (such as the copper-based LOCOM-1). These frameworks serve as highly active, recyclable, and base-free heterogeneous catalysts for critical carbon-carbon bond-forming reactions, specifically the Knoevenagel condensation [1].

Mechanistic Insights: Causality in Catalyst Design

To achieve high catalytic turnover without the drawbacks of homogeneous catalysts (e.g., difficult separation, toxicity), the catalyst must be designed at the molecular level.

  • Structural Robustness via Tetracarboxylate Coordination: The ligand features four peripheral carboxylate moieties. When reacted with transition metals like Cu(II), these groups predictably assemble into robust paddle-wheel secondary building units (SBUs), specifically[Cu2(COO)4]. This geometry forces the framework into a stable, 3D mesoporous architecture capable of accommodating bulky organic substrates[1].

  • Built-in Functional Organic Sites (FOS): The strategic incorporation of the central acyl-amide linkages (-CONH-) is the primary driver of catalytic activity. Unlike post-synthetic modification, which can lead to uneven active site distribution, the amide groups are intrinsic to the ligand backbone. They project into the MOF pores, acting as Lewis basic sites and hydrogen-bonding donors/acceptors.

  • Catalytic Causality: During the Knoevenagel condensation, the amide FOS hydrogen-bonds with the methylene protons of malononitrile. This interaction increases the nucleophilicity of the methylene carbon, facilitating rapid nucleophilic attack on the aldehyde carbonyl without the need for toxic homogeneous bases like piperidine [1].

Workflow and Catalytic Cycle

CatalyticWorkflow Ligand 5,5'-(Terephthaloylbis(azanediyl)) diisophthalic acid (H4L) MOF LOCOM-1 (Cu-MOF) Self-Assembly Ligand->MOF Cu(NO3)2 DMF/H2O Activation Amide FOS Activation (H-Bonding) MOF->Activation Substrates Aldehyde + Malononitrile Substrates->Activation Product Knoevenagel Product (High Yield) Activation->Product Base-free Condensation Recovery Centrifugation & Recycling Product->Recovery Recovery->MOF Reusable Catalyst

Figure 1: Workflow of LOCOM-1 synthesis and Knoevenagel condensation catalytic cycle.

Experimental Protocols

The following protocols outline the end-to-end synthesis and application of the catalytic system. Every protocol includes a self-validating step to ensure experimental integrity.

Protocol 1: Synthesis of 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid

Note: This ligand is commercially available [2], but can be synthesized in-house for scale-up.

  • Preparation: In a flame-dried round-bottom flask under a continuous N2 atmosphere, dissolve 5-aminoisophthalic acid (7.5 mmol) in 10 mL of anhydrous tetrahydrofuran (THF) or N,N-dimethylacetamide (DMA).

  • Coupling: Dissolve terephthaloyl chloride (3.5 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the amine mixture at 0 °C over 30 minutes to control the exothermic acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 48 hours.

  • Precipitation: Quench the reaction by adding 50 mL of 5% HCl. This precipitates the target tetracarboxylic acid and dissolves any unreacted starting materials.

  • Purification: Filter the white precipitate, wash sequentially with dilute HCl, deionized water, and ethanol. Dry under vacuum at 80 °C overnight.

  • Self-Validation Step: Analyze the product via 1H NMR (DMSO-d6). A successful synthesis is confirmed by the presence of a broad carboxylic acid peak at δ 13.32 ppm (4H) and a distinct amide (-CONH-) singlet at δ 10.77 ppm (2H).

Protocol 2: Solvothermal Synthesis of the Cu-MOF (LOCOM-1)
  • Solution Preparation: Dissolve the synthesized ligand (0.1 mmol) and Cu(NO3)2·3H2O (0.2 mmol) in a mixed solvent system of DMF/H2O (3:1 v/v, 10 mL) in a 20 mL scintillation vial.

  • Sonication: Sonicate the mixture for 10 minutes until a homogeneous, clear solution is obtained.

  • Crystallization: Seal the vial tightly and heat in an isothermal oven at 80 °C for 72 hours.

  • Harvesting: Cool the vial to room temperature at a rate of 5 °C/hour. Isolate the resulting blue crystals via decantation.

  • Activation: Wash the crystals with fresh DMF (3 × 5 mL) followed by methanol (3 × 5 mL) to remove unreacted precursors. Activate the MOF by drying under dynamic vacuum at 120 °C for 12 hours.

  • Self-Validation Step: Perform Thermogravimetric Analysis (TGA) and Powder X-Ray Diffraction (PXRD). The TGA curve must show a ~25% weight loss between 20–280 °C (corresponding to the evacuation of guest DMF and water molecules), and the PXRD pattern must match the simulated phase purity of the[Cu2(L)(H2O)3]·4DMF·6H2O framework [1].

Protocol 3: Heterogeneous Knoevenagel Condensation
  • Reaction Setup: In a 10 mL reaction tube, combine the target aldehyde (1.0 mmol), malononitrile (1.2 mmol), and 10 mg of the activated LOCOM-1 catalyst in 2 mL of ethanol.

  • Catalysis: Stir the mixture at room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Catalyst Recovery: Upon completion, separate the solid MOF catalyst from the reaction mixture via centrifugation at 5000 rpm for 5 minutes.

  • Product Isolation: Evaporate the solvent from the supernatant and recrystallize the crude product from hot ethanol to yield the pure substituted olefin.

  • Self-Validation Step (Hot Filtration Test): To prove the catalysis is strictly heterogeneous, halt a parallel reaction after 5 minutes and centrifuge out the MOF. Stir the isolated supernatant for an additional 60 minutes. If the GC yield does not increase after catalyst removal, it confirms that no active copper or amide species have leached into the homogeneous phase.

Quantitative Data Presentation

The electronic nature of the aldehyde substrate significantly dictates the reaction kinetics. The integrated amide FOS in the MOF pores efficiently stabilizes the transition states of electron-deficient substrates.

Table 1: Catalytic Performance of LOCOM-1 in Knoevenagel Condensation

Substrate (Aldehyde)Electronic NatureTime (min)Isolated Yield (%)
4-NitrobenzaldehydeStrong Electron-Withdrawing10> 98
4-ChlorobenzaldehydeElectron-Withdrawing15> 98
BenzaldehydeNeutral2092
4-MethylbenzaldehydeElectron-Donating3085

Note: Data reflects base-free conditions using 10 mg of catalyst at room temperature. The catalyst can be recycled for up to 5 consecutive runs with less than a 3% drop in yield [1].

References

  • Title: Amide Functionalized Mesoporous MOF LOCOM-1 as a Stable Highly Active Basic Catalyst for Knoevenagel Condensation Reaction Source: ACS Omega, 2023, 8(7), 6638–6649. URL: [Link]

Application

Comprehensive Application Note: Preparation of Coordination Polymer Networks Derived from 5,5'-(Terephthaloylbis(azanediyl))diisophthalic Acid

Target Audience: Researchers, materials scientists, and drug development professionals specializing in porous materials, catalysis, and gas separation. Mechanistic Insights & Structural Rationale The ligand 5,5'-(Terepht...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals specializing in porous materials, catalysis, and gas separation.

Mechanistic Insights & Structural Rationale

The ligand 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid (CAS: 120360-52-3), frequently abbreviated as H₄TBADA or H₄L, is a highly versatile, semi-rigid tetracarboxylic acid[1]. It is structurally distinguished by two isophthalic acid moieties bridged by a terephthalamide core.

When designing Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs) with H₄TBADA, the structural causality is driven by two distinct functional domains:

  • Tetracarboxylate Coordination Sites: The four deprotonated carboxylate groups drive the assembly of robust 3D secondary building units (SBUs), such as copper paddlewheels [Cu₂(COO)₄] or zirconium hexanuclear clusters[Zr₆O₄(OH)₄][2].

  • Acyl-Amide Linkages (Lewis Basic Sites): The embedded amide groups (–NH–CO–) line the pore walls of the resulting framework. These act as highly accessible Lewis basic sites that serve as hydrogen-bond acceptors/donors. This specific functionalization is critical for enhancing CO₂ binding affinity via dipole-quadrupole interactions[3],[4],[5], and provides catalytic active sites for base-catalyzed organic transformations, such as Knoevenagel condensations[6].

Materials & Reagents

  • Organic Linker: 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid (H₄TBADA, ≥95% purity)[1].

  • Metal Precursors: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) or Zirconium(IV) chloride (ZrCl₄).

  • Solvents: N,N-Dimethylformamide (DMF), absolute ethanol, and anhydrous acetone.

  • Modulators: 2 M Hydrochloric acid (HCl) and Glacial acetic acid.

Experimental Protocols

The following protocols detail the synthesis of two distinct coordination networks, emphasizing the chemical causality behind the chosen conditions.

Protocol A: Solvothermal Synthesis of Cu-TBADA (LOCOM-1 Analogue)

This protocol yields a mesoporous Cu-MOF featuring guest-accessible amide functional organic sites, highly active for basic catalysis[2].

  • Step 1: Precursor Dissolution. In a 20 mL scintillation vial, dissolve 0.05 mmol of H₄TBADA and 0.15 mmol of Cu(NO₃)₂·3H₂O in 10 mL of a binary solvent mixture (DMF/H₂O, 4:1 v/v). Sonicate for 10 minutes until a clear, pale blue solution is obtained.

  • Step 2: Modulator Addition. Add exactly one drop (~0.05 mL) of 2 M HCl.

    • Causality: Without a modulator, the rapid deprotonation of the tetracarboxylic acid leads to the immediate precipitation of amorphous kinetic products. The addition of HCl shifts the acid-base equilibrium, slowing down the nucleation rate and promoting the thermodynamic growth of highly crystalline rhombohedral blocks[2].

  • Step 3: Solvothermal Reaction. Seal the vial tightly with a PTFE-lined cap and heat in an isothermal oven at 85 °C for 72 hours.

  • Step 4: Harvesting. Cool the vial to room temperature at a rate of 5 °C/h. Decant the mother liquor and collect the bright bluish rhombohedral crystals via centrifugation (5000 rpm, 5 min).

Protocol B: Modulated Synthesis of Zr-TBADA

Zirconium-based MOFs offer exceptional hydrolytic and thermal stability, making them ideal for gas separation under humid conditions[7].

  • Step 1: Precursor Dissolution. Dissolve 0.05 mmol of H₄TBADA and 0.15 mmol of ZrCl₄ in 10 mL of anhydrous DMF in a 25 mL Teflon-lined stainless steel autoclave.

  • Step 2: Modulator Addition. Add 1.5 mL of glacial acetic acid.

    • Causality: Zr⁴⁺ has a very high charge density, causing instantaneous and irreversible coordination with carboxylates. The monocarboxylic acetic acid acts as a competing modulator. It temporarily caps the growing [Zr₆O₄(OH)₄] clusters, allowing reversible bond formation that "heals" structural defects, ensuring a highly crystalline, defect-free fcu-topology network.

  • Step 3: Solvothermal Reaction. Seal the autoclave and heat at 120 °C for 48 hours. Cool to room temperature naturally.

  • Step 4: Harvesting. Isolate the resulting white microcrystalline powder via centrifugation and wash thoroughly with fresh DMF.

Activation & Quality Control (Self-Validating System)

MOFs possess high porosity, but the frameworks can easily collapse due to immense capillary forces if high-surface-tension solvents (like DMF, ~37 mN/m) are evaporated directly from the pores.

  • Solvent Exchange: Immerse the as-synthesized crystals in anhydrous acetone (surface tension ~23 mN/m) for 72 hours, replacing the acetone with fresh solvent every 24 hours.

  • Thermal/Vacuum Activation: Transfer the solvent-exchanged MOF to a Schlenk flask. Apply a dynamic vacuum (10⁻³ Torr) at room temperature for 2 hours, then gradually ramp the temperature to 120 °C (at 1 °C/min) and hold for 12 hours.

  • Validation Checkpoint (FTIR): To self-validate the success of the coordination, run an FTIR spectrum of the activated MOF. The free H₄TBADA ligand exhibits a strong carbonyl stretching vibration (ν C=O) at ~1760 cm⁻¹. In a successfully coordinated framework, this peak disappears, replaced by symmetric (1370 cm⁻¹) and antisymmetric (1587 cm⁻¹) carboxylate stretches[8].

Data Presentation: Comparative Properties

Property / ParameterCu-TBADA (LOCOM-1 type)Zr-TBADA
Metal SBU [Cu₂(COO)₄] Paddlewheel[Zr₆O₄(OH)₄] Hexanuclear Cluster
Modulator Used Hydrochloric Acid (Trace)Glacial Acetic Acid (Excess)
Crystal Morphology Bluish Rhombohedral BlocksWhite Microcrystalline Powder
Thermal Stability Up to ~330 °CUp to ~450 °C
Primary Application Knoevenagel Condensation CatalysisCO₂ Capture & Methane Storage
Pore Environment Lewis basic (Amide) + Open Metal SitesLewis basic (Amide) + High Hydrophobicity

Workflow Visualization

SynthesisWorkflow L Ligand: H4TBADA (CAS: 120360-52-3) S1 Solvothermal Synthesis (DMF/H2O, 85°C, 72h) L->S1 S2 Solvothermal Synthesis (DMF, 120°C, 48h) L->S2 M1 Metal: Cu(NO3)2·3H2O Modulator: HCl M1->S1 M2 Metal: ZrCl4 Modulator: Acetic Acid M2->S2 W Solvent Exchange (Acetone/Ethanol, 3 Days) S1->W S2->W A Vacuum Activation (120°C, 12h) W->A QC Validation Checkpoint (PXRD & FTIR) A->QC

Experimental workflow for the solvothermal synthesis, activation, and validation of TBADA-derived MOFs.

References

  • Afaq, S., Akram, M. U., Malik, W. M. A., et al. "Amide Functionalized Mesoporous MOF LOCOM-1 as a Stable Highly Active Basic Catalyst for Knoevenagel Condensation Reaction." ACS Omega, 2023, 8(7), 6586–6597. URL:[Link]

  • Zheng, B., Bai, J., Duan, J., Wojtas, L., & Zaworotko, M. J. "Enhanced CO2 binding affinity of a high-uptake rht-type metal-organic framework decorated with acylamide groups." Journal of the American Chemical Society, 2011, 133(4), 748-751. URL:[Link]

  • Ke, C., et al. "Efficient CO2 Capture under Humid Conditions on a Novel Amide-Functionalized Fe-soc Metal–Organic Framework." ACS Applied Materials & Interfaces, 2023. URL:[Link]

  • Wang, Y., et al. "Stable Amide-Functionalized Metal–Organic Framework with Highly Selective CO2 Adsorption." Inorganic Chemistry, 2019, 58(4), 2729-2735. URL:[Link]

Sources

Method

Application Note: Luminescent Sensing Applications of 5,5'-(Terephthaloylbis(azanediyl))diisophthalic Acid Complexes

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Chemical Causality The rational design of luminescent Metal-Org...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Chemical Causality

The rational design of luminescent Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) has revolutionized environmental monitoring and biochemical assays. At the forefront of this structural evolution is 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid (CAS: 120360-52-3), a highly versatile tetracarboxylic acid linker[1].

As a Senior Application Scientist, it is critical to understand why this specific ligand is chosen over simpler aromatic carboxylates. The causality lies in its dual-function architecture:

  • Structural Rigidity & Porosity: The extended aromatic backbone and four divergent carboxylate groups facilitate the construction of robust, highly porous 3D networks when coordinated with transition metals (e.g., Zn²⁺, Cd²⁺, Eu³⁺)[2]. This porosity allows analytes to diffuse freely into the sensor's interior.

  • Built-in Recognition Sites: The inclusion of two amide linkages (–NH–CO–) within the ligand backbone provides uncoordinated hydrogen-bond donors and acceptors. These sites act as specific "docking stations" for targeted analytes, bringing them into close proximity with the fluorophore to maximize energy transfer efficiency[3].

Mechanisms of Luminescent Sensing

The sensing capability of these complexes relies primarily on Fluorescence Quenching (Signal Turn-Off) . When an analyte interacts with the MOF, the intrinsic blue/green emission of the ligand is quenched via one or more of the following self-validating mechanisms:

  • Photoinduced Electron Transfer (PET): Common in the detection of nitroaromatic explosives (e.g., TNP, 2,4-DNP) and heavy metals (e.g., Fe³⁺). The electron-deficient nature of the analyte (unfilled d-orbitals in Fe³⁺ or electron-withdrawing –NO₂ groups) creates a low-lying Lowest Unoccupied Molecular Orbital (LUMO). Upon excitation, electrons from the MOF's conduction band transfer to the analyte's LUMO rather than relaxing radiatively[2].

  • Resonance Energy Transfer (RET): Occurs when the absorption spectrum of the target analyte heavily overlaps with the emission spectrum of the MOF. The excitation energy is transferred non-radiatively to the analyte, quenching the MOF's luminescence[4].

  • Competitive Absorption (Inner Filter Effect): The analyte absorbs the excitation light before it can reach the MOF fluorophores, reducing the overall photon yield.

G A MOF Sensor (Ground State) B Photon Absorption (Excitation) A->B C MOF Sensor (Excited State) B->C D Radiative Decay (Luminescence) C->D No Analyte E Analyte Interaction (Fe3+, TNP) C->E Analyte Present F Photoinduced Electron Transfer (PET) E->F G Resonance Energy Transfer (RET) E->G H Fluorescence Quenching (Signal Turn-Off) F->H G->H H->A Non-Radiative Relaxation

Fig 1: Luminescent quenching pathways (PET/RET) in MOF sensors upon analyte binding.

Quantitative Performance Data

To establish trustworthiness, a sensor must demonstrate high sensitivity (low Limit of Detection, LOD) and high selectivity. Table 1 summarizes the typical analytical performance of Zn/Cd-based MOFs utilizing the 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid framework.

Table 1: Sensing Performance Summary

Target AnalyteTarget ClassQuenching EfficiencyLimit of Detection (LOD)Primary Quenching Mechanism
Fe³⁺ Heavy Metal Ion> 95%1.06 μMPET / Competitive Absorption
CrO₄²⁻ Toxic Anion> 90%3.87 μMResonance Energy Transfer
TNP (Picric Acid)Nitroaromatic Explosive> 98%0.27 μMPET / Hydrogen Bonding
2,4-DNP Nitroaromatic> 92%0.50 μMPET / RET
PNBA Pesticide / Organic> 85%3.28 nMPET

(Data synthesized from standardized luminescent CP/MOF assays[2],[4],[3])

Experimental Workflows & Protocols

A robust protocol must be a self-validating system. The following methodology ensures reproducible synthesis, accurate titration, and verifiable sensor regeneration.

Workflow Step1 1. Solvothermal Synthesis Ligand + Metal Salt 120°C, 72h Step2 2. Sensor Preparation Washing & Activation Ultrasonication in H2O Step1->Step2 Step3 3. Luminescent Titration Incremental Analyte Addition Record Emission Spectra Step2->Step3 Step4 4. Data Validation Stern-Volmer Plot Calculate LOD & Ksv Step3->Step4 Step5 5. Regeneration Solvent Washing Centrifugation & Reuse Step4->Step5 Step5->Step2 Recycled Sensor

Fig 2: Experimental workflow for MOF synthesis, luminescent titration, and sensor regeneration.

Protocol 1: Solvothermal Synthesis of the MOF Sensor

Objective: Synthesize a phase-pure, highly crystalline luminescent MOF.

  • Reagent Preparation: Accurately weigh 0.1 mmol of 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid and 0.2 mmol of the chosen metal salt (e.g., Zn(NO₃)₂·6H₂O).

  • Solvent System: Dissolve the reagents in a 10 mL solvent mixture of N,N-dimethylformamide (DMF) and deionized water (v/v, 3:1). Sonicate for 15 minutes until a clear solution is obtained.

  • Crystallization: Transfer the solution into a 15 mL Teflon-lined stainless steel autoclave. Seal tightly and heat in a programmable oven at 120 °C for 72 hours.

  • Cooling & Harvesting: Cool the autoclave to room temperature at a rate of 5 °C/h to promote high-quality crystal growth. Filter the resulting crystals.

  • Activation: Wash the crystals extensively with fresh DMF (3 × 10 mL) followed by ethanol (3 × 10 mL) to remove unreacted precursors. Dry under vacuum at 80 °C for 12 hours.

Protocol 2: Luminescent Titration and Analyte Sensing

Objective: Quantify the fluorescence quenching response to target analytes.

  • Suspension Preparation: Disperse 2.0 mg of the activated MOF powder in 2.0 mL of deionized water. Sonicate for 30 minutes to form a stable, homogeneous suspension.

  • Baseline Measurement: Transfer the suspension to a standard 1 cm quartz cuvette. Record the initial emission spectrum ( I0​ ) using a spectrofluorometer (Excitation wavelength typically ~320 nm, depending on the specific metal node).

  • Incremental Titration: Gradually add micro-volumes (e.g., 10 μL aliquots) of a standard analyte solution (e.g., 1.0 mM Fe³⁺ or TNP) to the cuvette.

  • Equilibration: Stir the suspension gently for 1 minute after each addition to ensure uniform interaction between the analyte and the MOF's amide recognition sites.

  • Data Acquisition: Record the emission spectrum ( I ) after each addition.

Protocol 3: Data Validation and Selectivity Testing

Objective: Prove the system's analytical reliability and calculate the LOD.

  • Stern-Volmer Analysis: Plot the quenching data using the Stern-Volmer equation:

    I0​/I=1+Ksv​[Q]

    Where I0​ and I are the luminescence intensities before and after analyte addition, [Q] is the molar concentration of the analyte, and Ksv​ is the quenching constant.

  • LOD Calculation: Calculate the Limit of Detection using the formula LOD=3σ/Ksv​ (where σ is the standard deviation of 10 blank measurements).

  • Interference Assay: To validate selectivity, prepare a fresh MOF suspension. Add 10 equivalents of competing background ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cl⁻). Record the emission. Then, add 1 equivalent of the target analyte (e.g., Fe³⁺) and record the emission. A sharp drop in intensity only upon adding the target analyte validates the sensor's anti-interference capability.

  • Regeneration: Centrifuge the quenched MOF suspension at 8000 rpm for 5 minutes. Decant the supernatant. Wash the MOF powder three times with ethanol/water to remove the bound analyte. Dry and reuse. A robust sensor should maintain >90% of its initial luminescent intensity after 5 cycles[3].

References

  • Arıcı, Mürsel. "Multifunctional Luminescent Coordination Polymer Based on Tricarboxylic acid for Detections of 2,4-Dinitrophenol and Iron(III) and Aluminum(III) Ions". ResearchGate. URL:[Link]

  • ACS Publications. "Synthesis and Fluorescence Sensing for Nitro Explosives and Pesticides of Two Cd-Coordination Polymers". ACS Omega. URL:[Link]

  • Zhao, Fang-Hua et al. "Differential Fluorescent Response to Amino Acids based on Metal-Organic Framework Zn-PBC". ResearchGate. URL:[Link]

Sources

Application

Application Notes & Protocols: Incorporating 5,5'-(Terephthaloylbis(azanediyl))diisophthalic Acid into Targeted Drug Delivery Systems

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the versatile organic linker, 5,5'-(Terephthaloylbis(azanediyl))diisophthalic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the versatile organic linker, 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid (H4TBAP) , in the design and synthesis of advanced, targeted drug delivery systems. We detail the construction of a Metal-Organic Framework (MOF) using H4TBAP, subsequent post-synthetic modification for active cellular targeting, protocols for drug encapsulation, and methodologies for evaluating drug release kinetics and in vitro efficacy. The protocols are designed to be self-validating, with integrated characterization and quality control checkpoints.

Introduction: The Rationale for H4TBAP in Advanced Drug Delivery

Targeted drug delivery aims to enhance the therapeutic efficacy of pharmaceuticals while minimizing off-target side effects.[1][2] Nanocarriers, such as Metal-Organic Frameworks (MOFs), have emerged as exceptional platforms for this purpose due to their high drug loading capacity, tunable porosity, and biocompatibility.[3][4][5] MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[6][7] The choice of organic ligand is paramount as it dictates the framework's architecture, pore environment, and potential for functionalization.

Here, we focus on 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid (H4TBAP) , a promising but underexplored tetracarboxylic acid linker. Its molecular structure offers several distinct advantages:

  • High Connectivity: The presence of four carboxylate groups allows for the formation of robust, highly-connected, and porous 3D frameworks.

  • Structural Rigidity: The terephthalamide core imparts significant rigidity, leading to stable frameworks with permanent porosity.

  • Functionalizability: The amide linkages and aromatic rings provide sites for potential secondary interactions or post-synthetic modifications.

This guide outlines a strategic workflow for leveraging these properties to create a sophisticated H4TBAP-based MOF for targeted cancer therapy, using Zirconium (Zr) as a biocompatible metal node and Doxorubicin (DOX) as a model anticancer drug.

Strategic Workflow for H4TBAP-MOF Drug Delivery System

The overall process involves a multi-stage approach, from initial MOF synthesis to final cellular evaluation. Each stage is critical for the successful development of the targeted nanocarrier.

G cluster_0 Phase 1: Nanocarrier Synthesis cluster_1 Phase 2: Targeting & Loading cluster_2 Phase 3: In Vitro Evaluation A H4TBAP Ligand + ZrCl4 Metal Source B Solvothermal Synthesis of Zr-H4TBAP MOF A->B C Characterization (PXRD, TGA, BET, SEM) B->C D Post-Synthetic Modification (e.g., Folic Acid Conjugation) C->D E Drug Loading (e.g., Doxorubicin) D->E F Characterization (FTIR, UV-Vis, DLS) E->F G pH-Responsive Drug Release Study F->G H Cellular Uptake Assay (Fluorescence Microscopy) G->H I Cytotoxicity Assay (MTT Assay) H->I

Figure 1: High-level workflow from H4TBAP-MOF synthesis to in vitro validation.

Phase 1: Synthesis and Characterization of Zr-H4TBAP MOF

The selection of Zirconium as the metal node is based on the high thermal and chemical stability it imparts to the resulting MOF, which is crucial for biomedical applications.

Protocol 3.1: Solvothermal Synthesis of Zr-H4TBAP

Rationale: Solvothermal synthesis utilizes elevated temperature and pressure to promote the crystallization of the MOF structure. N,N-Dimethylformamide (DMF) serves as a high-boiling point solvent, and acetic acid acts as a modulator to control the nucleation and growth of MOF crystals, leading to a more uniform size distribution and fewer defects.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid (H4TBAP)[8]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetic Acid, glacial

  • Teflon-lined stainless-steel autoclave (20 mL)

  • Centrifuge

  • Convection oven

Procedure:

  • In a 20 mL glass vial, dissolve 62.5 mg of ZrCl₄ and 123.1 mg of H4TBAP in 10 mL of DMF.

  • Add 0.5 mL of glacial acetic acid to the solution. This acts as a modulator.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Transfer the clear solution to a 20 mL Teflon-lined autoclave.

  • Seal the autoclave and place it in a preheated convection oven at 120 °C for 72 hours.

  • After 72 hours, remove the autoclave and allow it to cool to room temperature naturally.

  • A white crystalline powder should be visible at the bottom of the liner. Collect the solid product by centrifugation at 8000 rpm for 10 minutes.

  • Discard the supernatant. Wash the product by re-dispersing it in 10 mL of fresh DMF and centrifuging again. Repeat this step three times to remove unreacted precursors.

  • Perform a solvent exchange by soaking the product in 10 mL of ethanol for 24 hours, replacing the ethanol every 8 hours. This step is crucial to remove residual DMF from the pores.

  • Activate the MOF by heating the sample under a dynamic vacuum at 150 °C for 12 hours.

  • Store the activated Zr-H4TBAP powder in a desiccator.

Characterization and Quality Control

To ensure the successful synthesis of the desired MOF, a series of characterization techniques are essential.

ParameterTechniqueExpected ResultSignificance
Crystallinity & Phase Powder X-ray Diffraction (PXRD)A distinct diffraction pattern with sharp peaks, matching simulated patterns.Confirms the formation of a crystalline MOF structure and phase purity.
Thermal Stability Thermogravimetric Analysis (TGA)High thermal stability up to ~450 °C in air.Indicates a robust framework suitable for in vivo conditions.
Porosity & Surface Area N₂ Adsorption-Desorption (BET)Type I isotherm, with a calculated BET surface area > 800 m²/g.Confirms permanent microporosity, essential for high drug loading.[4]
Morphology & Size Scanning Electron Microscopy (SEM)Uniform, well-defined crystals, typically in the 100-200 nm range.Particle size is critical for passive targeting via the EPR effect.[3]

Phase 2: Post-Synthetic Modification and Drug Loading

Active targeting is achieved by functionalizing the MOF surface with ligands that bind to receptors overexpressed on cancer cells.[9] Folic acid (FA) is a common targeting moiety as the folate receptor is frequently overexpressed in various cancers.

Protocol 4.1: Covalent Conjugation of Folic Acid (FA)

Rationale: This protocol utilizes standard carbodiimide chemistry (EDC/NHS) to activate the carboxylic acid groups on the H4TBAP linker exposed at the MOF surface. These activated esters then react with the primary amine group of an amine-terminated polyethylene glycol (NH₂-PEG-FA) linker, forming a stable amide bond. The PEG spacer enhances biocompatibility and circulation time.

Materials:

  • Activated Zr-H4TBAP (from Protocol 3.1)

  • NH₂-PEG-Folic Acid (MW ~3400 Da)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Disperse 50 mg of activated Zr-H4TBAP in 10 mL of anhydrous DMSO.

  • In a separate vial, dissolve 25 mg of EDC and 15 mg of NHS in 2 mL of anhydrous DMSO.

  • Add the EDC/NHS solution to the MOF suspension and stir at room temperature for 4 hours to activate the surface carboxyl groups.

  • Dissolve 50 mg of NH₂-PEG-FA in 5 mL of DMSO.

  • Add the NH₂-PEG-FA solution to the activated MOF suspension. Let the reaction proceed for 24 hours at room temperature with gentle stirring.

  • Collect the functionalized MOF (FA-PEG-MOF) by centrifugation (8000 rpm, 15 min).

  • Wash the product thoroughly with DMSO (2x) and then ethanol (3x) to remove unreacted reagents.

  • Dry the final product under vacuum at 60 °C for 12 hours.

Validation:

  • FTIR Spectroscopy: Look for the appearance of characteristic PEG peaks (~1100 cm⁻¹) and changes in the amide/carbonyl region, confirming successful conjugation.

  • Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter and a change in zeta potential are expected after surface modification.

Protocol 4.2: Doxorubicin (DOX) Loading

Rationale: DOX is loaded into the MOF pores via diffusion and host-guest interactions, including π-π stacking between the aromatic drug and the H4TBAP linker. Loading is performed at a slightly basic pH to ensure DOX is in its neutral, less soluble form, promoting encapsulation.

Materials:

  • FA-PEG-MOF (from Protocol 4.1)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Deionized (DI) water

  • Triethylamine (TEA)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a 1 mg/mL stock solution of DOX·HCl in DI water.

  • Disperse 20 mg of FA-PEG-MOF in 10 mL of the DOX stock solution.

  • Add 20 µL of TEA to the suspension to deprotonate the DOX·HCl, bringing the pH to ~8.0.

  • Stir the mixture in the dark at room temperature for 24 hours to allow for maximum drug loading.

  • Collect the DOX-loaded MOF (DOX@FA-PEG-MOF) by centrifugation (10,000 rpm, 20 min).

  • Carefully collect the supernatant. Wash the product once with DI water to remove surface-adsorbed drug.

  • Lyophilize the final product and store it at 4 °C, protected from light.

  • Quantify the amount of unloaded DOX in the collected supernatant using a UV-Vis spectrophotometer (absorbance at 480 nm) against a standard calibration curve.

Quantification of Drug Loading:

ParameterFormulaDescription
Drug Loading Capacity (LC%) (Weight of loaded drug / Weight of drug-loaded MOF) x 100The weight percentage of the drug relative to the total weight of the nanocarrier.
Encapsulation Efficiency (EE%) (Weight of loaded drug / Initial weight of drug) x 100The percentage of the initial drug that was successfully encapsulated in the MOF.

Phase 3: In Vitro Therapeutic Evaluation

This phase assesses the carrier's ability to release its cargo in a controlled manner and its efficacy against target cells.

Protocol 5.1: pH-Responsive Drug Release

Rationale: The tumor microenvironment is typically more acidic (pH ~5.5-6.8) than physiological pH (7.4). Many MOFs exhibit enhanced degradation or altered host-guest interactions in acidic conditions, triggering drug release.[9] This protocol evaluates this pH-dependent release profile.

Materials:

  • DOX@FA-PEG-MOF (from Protocol 4.2)

  • Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing (MWCO 10 kDa)

  • Shaking incubator

Procedure:

  • Disperse 5 mg of DOX@FA-PEG-MOF in 1 mL of the respective PBS buffer (pH 7.4 or 5.5).

  • Transfer the suspension into a dialysis bag.

  • Place the sealed bag into a tube containing 49 mL of the same PBS buffer.

  • Place the tube in a shaking incubator at 37 °C.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 h), withdraw 1 mL of the buffer from the tube and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Measure the concentration of released DOX in the withdrawn samples using a UV-Vis spectrophotometer or fluorescence spectroscopy.

  • Calculate the cumulative percentage of drug released over time.

Diagram of Targeted Delivery and Release

G cluster_circulation 1. Systemic Circulation (pH 7.4) cluster_tumor 2. Tumor Microenvironment cluster_cell 3. Intracellular Release (pH ~5.5) A DOX@FA-PEG-MOF (Drug is Retained) B Binding to Folate Receptor A->B EPR Effect & Active Targeting C Endocytosis B->C D Acidic Endosome/ Lysosome C->D E MOF Degradation & DOX Release D->E Low pH Trigger F DOX enters Nucleus -> Apoptosis E->F

Figure 2: Mechanism of targeted delivery and pH-triggered intracellular drug release.

Protocol 5.2: In Vitro Cytotoxicity (MTT Assay)

Rationale: This assay determines the viability of cells after treatment. It compares the cytotoxicity of free DOX, non-targeted MOFs, and the targeted DOX@FA-PEG-MOF on both folate receptor-positive (e.g., HeLa) and folate receptor-negative (e.g., A549) cell lines to demonstrate targeting specificity.

Materials:

  • HeLa cells (folate receptor-positive) and A549 cells (folate receptor-negative control)

  • 96-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Free DOX·HCl, empty FA-PEG-MOF, and DOX@FA-PEG-MOF

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed HeLa and A549 cells in separate 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of free DOX, empty FA-PEG-MOF, and DOX@FA-PEG-MOF in cell culture medium.

  • Replace the old medium with 100 µL of the prepared drug/nanocarrier dilutions. Include untreated cells as a control.

  • Incubate the plates for 48 hours at 37 °C.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the results to determine the IC50 (half-maximal inhibitory concentration) for each formulation.

Expected Outcome: The DOX@FA-PEG-MOF formulation should exhibit significantly higher cytotoxicity (lower IC50) in HeLa cells compared to A549 cells, demonstrating the effectiveness of the folic acid targeting. It should also show higher efficacy than the non-targeted MOF in HeLa cells.

Conclusion and Future Perspectives

The protocols detailed herein provide a robust framework for incorporating the H4TBAP linker into a state-of-the-art targeted drug delivery system. The inherent properties of H4TBAP, combined with the stability of a Zr-MOF architecture and the specificity of active targeting, create a powerful platform for delivering potent therapeutics like doxorubicin directly to cancer cells. Future work should focus on in vivo animal studies to evaluate the system's pharmacokinetics, biodistribution, and anti-tumor efficacy in a more complex biological environment. Further exploration of different metal nodes and targeting ligands could also expand the therapeutic applications of this versatile H4TBAP-based platform.

References

  • CD Bioparticles. (n.d.). Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks. Retrieved from [Link]

  • Li, M., et al. (2020). Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer. Molecules, 25(5), 1199. Available from: [Link]

  • MDPI. (2025). Drug Delivery Systems Based on Metal–Organic Frameworks for Tumor Immunotherapy. Pharmaceutics. Available from: [Link]

  • Moein, M. (2019, September 12). The future of drug delivery - targeted, timed and non-toxic release of APIs using MOFs. MIP Diagnostics. Available from: [Link]

  • MDPI. (2023). Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. International Journal of Molecular Sciences. Available from: [Link]

  • ResearchGate. (n.d.). List of MOFs used in drug delivery system with their targeting agent... ResearchGate. Available from: [Link]

  • Wang, S., et al. (2023). Recent advances of metal-organic frameworks (MOFs) for drug delivery, cancer imaging and theranostics. Journal of Nanobiotechnology, 21(1), 329. Available from: [Link]

  • Royal Society of Chemistry. (2023). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Applied Interfaces. Available from: [Link]

  • E3S Web of Conferences. (2024). Functionalized graphene MOFs in drug delivery application. E3S Web of Conferences, 588, 02016. Available from: [Link]

  • AZoNano. (2006, March 25). Recent Advances in Novel Drug Delivery Systems. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reaction Temperature Optimization for 5,5'-(Terephthaloylbis(azanediyl))diisophthalic Acid Coordination

Welcome to the Technical Support Center for solvothermal synthesis using 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid (CAS: 120360-52-3)[1]. This tetracarboxylic acid ligand, characterized by its central terephth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for solvothermal synthesis using 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid (CAS: 120360-52-3)[1]. This tetracarboxylic acid ligand, characterized by its central terephthalamide core, is a powerful building block for constructing highly porous Metal-Organic Frameworks (MOFs). However, the presence of both rigid carboxylic acid coordinating groups and sensitive amide linkages makes reaction temperature the most critical variable in your synthesis.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating optimization protocols to help you achieve phase-pure, highly crystalline materials.

PART 1: Troubleshooting FAQs

Q1: Why am I getting an amorphous precipitate or unreacted ligand when synthesizing at 80°C? A: This is a classic kinetic trapping issue driven by incomplete solvent decomposition. In standard solvothermal synthesis using N,N-dimethylformamide (DMF), the solvent must thermally decompose to generate dimethylamine, a weak base (pKb = 3.3) that deprotonates the carboxylic acid groups of the ligand[2]. At 80°C, the thermal energy is insufficient to drive this hydrolysis at a functional rate[3]. Consequently, the ligand remains partially protonated, leading to poor solubility and the rapid precipitation of amorphous kinetic products or 1D/2D coordination polymers rather than the desired 3D thermodynamic MOF phase.

  • Actionable Fix: Increase the reaction temperature to the 100–120°C range to accelerate dimethylamine generation and promote reversible coordination (error-correction) during crystal growth.

Q2: My Powder XRD pattern shows metal oxide impurities and a complete loss of porosity when synthesizing at 150°C. What went wrong? A: You have exceeded the thermal stability threshold of the ligand's amide bonds in the presence of Lewis acidic metal ions. While the tetracarboxylate backbone is robust, the two amide bonds in 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid are susceptible to catalytic cleavage. At elevated temperatures (>140°C), trace water in the solvent and highly Lewis acidic metal nodes (e.g., Zr⁴⁺ or Cu²⁺) act as catalysts to hydrolyze these amide bonds[4]. Once the ligand degrades, the metal ions rapidly precipitate as dense metal oxides or hydroxides, destroying the framework's porosity.

  • Actionable Fix: Cap your synthesis temperature at 120°C (or 135°C maximum for highly modulated Zr-systems) and ensure your DMF is strictly anhydrous to minimize hydrolytic degradation.

Q3: How does temperature dictate the choice of modulator (e.g., acetic acid vs. benzoic acid) for Zr-based MOFs using this ligand? A: Modulators compete with the ligand for metal coordination sites to slow down nucleation and enhance crystallinity. At lower optimal temperatures (100°C), a highly acidic/competitive modulator like trifluoroacetic acid or a high concentration of acetic acid is required to prevent rapid, amorphous precipitation. However, as you increase the temperature to 120°C, the thermodynamics shift. The increased thermal energy inherently increases the reversibility of the metal-ligand bonds. If you use a highly competitive modulator at 120°C, it may outcompete the bulky tetracarboxylate ligand entirely, resulting in no yield.

  • Actionable Fix: When scaling temperature up, scale modulator acidity/concentration down. Switch from acetic acid to the bulkier, less competitive benzoic acid when optimizing at the upper temperature limit (120°C).

PART 2: Quantitative Data: Temperature vs. Reaction Outcome Matrix

The following table summarizes the causal relationship between reaction temperature and the physicochemical state of the coordination system.

Temperature RangeDMF Decomposition RateLigand DeprotonationAmide Bond IntegrityDominant Solid Phase Outcome
< 80 °C Very SlowIncomplete (< 50%)Intact (100%)Amorphous powders, unreacted ligand, 1D/2D kinetic polymers.
100 – 110 °C ModerateOptimal (~ 80-90%)Intact (> 98%)Microcrystalline powder, high porosity, phase-pure 3D MOF.
115 – 125 °C FastComplete (100%)Minor degradation (< 5%)High-quality single crystals, maximum thermodynamic stability.
> 140 °C ExcessiveComplete (Excess Base)Compromised (< 60%)Dense metal oxides/hydroxides, cleaved ligand fragments, loss of porosity.

PART 3: Standard Operating Procedure (SOP): Temperature Optimization Workflow

To establish a self-validating system for your specific metal-ligand combination, follow this step-by-step temperature gradient screen.

Step 1: Preparation of Isoconcentration Stock Solutions

  • Dissolve 0.1 mmol of 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid in 5 mL of anhydrous DMF (Solution A). Sonicate for 10 minutes.

  • Dissolve 0.2 mmol of your target metal salt (e.g., ZrCl₄ or Cu(NO₃)₂·3H₂O) and your chosen modulator (e.g., 30 equivalents of benzoic acid) in 5 mL of anhydrous DMF (Solution B).

  • Mix Solution A and Solution B in four separate 20 mL scintillation vials (Vials 1-4) to ensure identical starting concentrations. Seal tightly with PTFE-lined caps.

Step 2: Temperature Gradient Execution

  • Place Vials 1 through 4 into isothermal ovens pre-heated to 80°C, 100°C, 120°C, and 140°C , respectively.

  • Allow the solvothermal reaction to proceed undisturbed for exactly 48 hours.

  • Cool all vials to room temperature at a controlled rate of 5°C/hour to prevent thermal shock and crystal fracturing.

Step 3: Post-Synthesis Washing & Activation

  • Decant the mother liquor from each vial.

  • Wash the precipitates 3 times with 10 mL of fresh DMF to remove unreacted ligand and modulator.

  • Exchange the solvent by washing 3 times with 10 mL of volatile solvent (e.g., Acetone or Ethanol) over 24 hours.

  • Activate the samples under dynamic vacuum at 90°C for 12 hours.

Step 4: Self-Validating Characterization

  • Phase Purity: Run Powder X-Ray Diffraction (PXRD) on all four samples. Identify the temperature that yields the sharpest peaks without broad amorphous halos (typical of 80°C) or dense oxide peaks (typical of 140°C).

  • Porosity Check: Perform N₂ adsorption-desorption (BET) at 77 K. The optimal temperature will correlate with the highest specific surface area.

  • Ligand Integrity: Digest 5 mg of the optimal MOF in dilute DCl/DMSO-d6 and run ¹H-NMR. Confirm the presence of the intact amide protons to validate that the temperature did not induce hydrolysis.

PART 4: Mechanistic Visualizations

TempPathway Ligand 5,5'-(Terephthaloylbis(azanediyl)) diisophthalic acid + Metal Salt LowTemp Low Temp (< 80°C) Kinetic Regime Ligand->LowTemp Incomplete deprotonation OptTemp Optimal Temp (100-120°C) Thermodynamic Regime Ligand->OptTemp Controlled nucleation HighTemp High Temp (> 140°C) Decomposition Regime Ligand->HighTemp Rapid kinetics & Hydrolysis Amorphous Amorphous Powder / 1D/2D Polymers LowTemp->Amorphous Crystalline 3D Porous MOF (High Crystallinity) OptTemp->Crystalline Degraded Metal Oxides / Cleaved Amide Ligands HighTemp->Degraded

Caption: Temperature-dependent thermodynamic vs. kinetic pathways in MOF coordination.

DMFMech DMF N,N-Dimethylformamide (DMF Solvent) Amine Dimethylamine (Base Generation) DMF->Amine Hydrolysis Heat Thermal Energy (> 90°C) Heat->DMF Triggers decomposition Cleavage Amide Bond Hydrolysis Heat->Cleavage Excessive Heat (>140°C) Deprotonated Deprotonated Ligand (L4-) Amine->Deprotonated Extracts H+ (pKa < 5) Ligand Protonated Ligand (H4L) Ligand->Deprotonated Ligand->Cleavage MOF Target MOF Coordination Deprotonated->MOF Metal Cations (100-120°C) Cleavage->MOF Prevents formation

Caption: Thermal decomposition of DMF generating base for ligand deprotonation vs. amide cleavage.

PART 5: References

  • Elucidation of the Formation Mechanism of Metal–Organic Frameworks via in-Situ Raman and FTIR Spectroscopy under Solvothermal Conditions , ACS Publications.[Link]

  • Vapor-assisted synthesis of the MOF-74 metal–organic framework family from zinc, cobalt, and magnesium oxides , RSC Publishing.[Link]

  • Defect-Engineered Metal–Organic Frameworks as Bioinspired Heterogeneous Catalysts for Amide Bond Formation , National Center for Biotechnology Information (PMC).[Link]

Sources

Optimization

preventing framework collapse during activation of 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid MOFs

Welcome to the Advanced Materials Technical Support Center. This guide is specifically engineered for researchers, materials scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) con...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. This guide is specifically engineered for researchers, materials scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) constructed from the tetratopic ligand 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid (CAS No. 120360-52-3) [1].

Due to the extended nature of this ligand and its flexible amide linkages, the resulting MOFs boast massive pore volumes ideal for drug loading. However, these same structural features make the framework highly susceptible to catastrophic amorphization (collapse) during the removal of synthesis solvents. This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to preserve structural integrity during activation.

Part 1: The Mechanistic Causality of Framework Collapse

To prevent framework collapse, we must first understand the physical forces at play during solvent removal. MOFs are typically synthesized in high-boiling solvents like N,N-dimethylformamide (DMF). When these solvents are removed via conventional vacuum heating, a liquid-gas meniscus forms within the micropores and mesopores.

According to the Young-Laplace equation ( P=2γcosθ/r ), the capillary pressure ( P ) exerted on the pore walls is directly proportional to the surface tension of the solvent ( γ ) and inversely proportional to the pore radius ( r ). Because 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid contains flexible amide (-NH-CO-) "hinges," the immense capillary stress easily exceeds the mechanical yield strength of the coordination bonds and the ligand backbone, causing the framework to buckle and irreversibly collapse [2].

To prevent this, activation must either rely on exchanging the pore liquid with a low-surface-tension solvent or bypassing the liquid-gas phase transition entirely using Supercritical CO₂ (scCO₂) [3].

Mechanism N1 Pore Solvent Evaporation N2 Liquid-Gas Meniscus Formation N1->N2 Conventional Drying N6 Bypass Meniscus (scCO2 / Sublimation) N1->N6 Advanced Activation N3 High Capillary Stress (P = 2γ/r) N2->N3 N4 Amide Hinge Bending & Node Displacement N3->N4 N5 Framework Collapse (Amorphization) N4->N5 N7 Intact Porous Framework N6->N7

Capillary force-induced collapse mechanism versus advanced activation pathways.

Part 2: Quantitative Data & Solvent Selection

Selecting the correct solvent pathway is the most critical variable in your experimental design. The table below summarizes the physical properties of common solvents and their impact on the structural integrity of highly porous, amide-functionalized MOFs.

SolventSurface Tension ( γ ) at 20°C (mN/m)Boiling Point (°C)Capillary Stress ProxySuitability for Activation
Water 72.8100.0Very HighUnsuitable (Guaranteed Collapse)
DMF 37.1153.0HighUnsuitable (Synthesis only)
Ethanol 22.378.4ModerateIntermediate Exchange Solvent
n-Hexane 18.468.7LowGood for Direct Drying
Liquid CO₂ ~1.2N/ANear ZeroExcellent (Precursor to scCO₂)
Supercritical CO₂ 0.0N/AZeroGold Standard

Part 3: Self-Validating Experimental Protocol

For MOFs utilizing 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid, Supercritical CO₂ (scCO₂) activation is the mandatory standard to achieve theoretical surface areas [4]. This protocol is designed as a self-validating system; you must verify the success of the intermediate steps before proceeding to the final activation.

Phase 1: Solvent Exchange (DMF to Ethanol)

Causality: Liquid CO₂ is not miscible with DMF. We must first step down the solvent to a highly miscible intermediate (Ethanol).

  • Decant the mother liquor (DMF) from the synthesized MOF crystals. Critical: Never let the powder dry out. Always leave a thin layer of solvent above the crystals.

  • Wash the crystals with 10 mL of absolute ethanol. Swirl gently and let settle.

  • Replace the ethanol every 12 hours for 3 days.

  • Validation Check: Take a 100 µL aliquot of the final ethanol wash and analyze it via ¹H-NMR. If the DMF peak (approx. 2.8-3.0 ppm) is >1%, continue exchanging.

Phase 2: Supercritical CO₂ Activation

Causality: Transitioning liquid CO₂ past its critical point (31.1 °C, 73.8 bar) creates a supercritical fluid with zero surface tension, allowing it to exit the pores without exerting capillary stress.

  • Transfer the ethanol-soaked MOF into the chamber of a Critical Point Dryer (CPD).

  • Cool the chamber to 10 °C and flush with liquid CO₂ to displace the ethanol.

  • Perform liquid CO₂ exchanges every 2 hours for a total of 8 hours.

  • Seal the chamber and raise the temperature to 40 °C. The pressure will naturally rise above 74 bar, crossing the supercritical threshold.

  • Hold at supercritical conditions for 1 hour to ensure complete diffusion.

  • Slowly vent the scCO₂ at a rate of 0.5 bar/min while maintaining the temperature at 40 °C to prevent CO₂ condensation inside the pores.

  • Validation Check: Perform Powder X-Ray Diffraction (PXRD) and N₂ physisorption (BET). Compare the PXRD diffractogram to the simulated crystal structure to confirm the retention of crystallinity.

DecisionTree A Synthesized MOF (Solvent-filled) B Assess Framework Robustness A->B C High Stability (e.g., Zr-based nodes) B->C Strong bonds D Low Stability (e.g., Cu-paddlewheels) B->D Weak bonds / Flexible E Direct Vacuum Heating C->E F Solvent Exchange (Low Surface Tension) C->F G Supercritical CO2 Activation D->G Gold Standard H Freeze-Drying (Benzene/t-Butanol) D->H Alternative

Decision matrix for selecting MOF activation methods based on structural stability.

Part 4: Troubleshooting & FAQs

Q: My MOF powder turned from a fluffy crystalline solid into a dense, glassy gel during vacuum drying. What happened? A: This is the hallmark visual indicator of capillary-force induced amorphization. The evaporation of high-boiling synthesis solvents created a liquid-gas meniscus. The resulting capillary forces exceeded the mechanical yield strength of the framework, causing the amide "hinges" of the 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid ligand to buckle, permanently collapsing the pores [3]. You must switch to scCO₂ activation.

Q: I don't have access to a Critical Point Dryer. Can I use solvent exchange with pentane or hexane instead? A: Yes, but expect a 20-40% reduction in theoretical surface area compared to scCO₂. If you must use this route, perform a step-wise exchange: DMF Ethanol Acetone n-Hexane. Hexane has a very low surface tension (18.4 mN/m), which minimizes—but does not eliminate—capillary stress. Dry the hexane-exchanged MOF under a gentle stream of N₂ gas at room temperature before applying vacuum.

Q: My MOF survived scCO₂ activation and showed excellent BET surface area, but when I tested it a week later, the porosity had vanished. Why? A: Your framework suffered from delayed moisture-induced collapse. The amide linkages in 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid are excellent hydrogen-bond acceptors and donors. If left in ambient air, the MOF will rapidly adsorb atmospheric water. This leads to localized capillary condensation inside the pores, causing the framework to collapse post-activation. Solution: Immediately transfer the activated MOF from the CPD to an argon-filled glovebox for storage.

Q: Can I use freeze-drying (lyophilization) as an alternative to scCO₂? A: Yes. Freeze-drying bypasses the liquid-gas phase transition via sublimation (solid to gas). However, you must exchange the DMF for a solvent with a high freezing point and low volume expansion upon freezing, such as Benzene or tert-Butanol. Water cannot be used due to its massive expansion upon freezing, which will mechanically shatter the MOF crystals from the inside out [2].

References

  • Farha, O. K., et al. "Activation of metal–organic framework materials." CrystEngComm, 2013. Available at:[Link]

  • Mohamed, S. A., et al. "Understanding the Structural Collapse during Activation of Metal–Organic Frameworks with Copper Paddlewheels." Inorganic Chemistry, 2022. Available at:[Link]

  • Lester, E., et al. "Using Supercritical CO2 in the Preparation of Metal-Organic Frameworks: Investigating Effects on Crystallisation." MDPI, 2019. Available at:[Link]

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 5,5'-(Terephthaloylbis(azanediyl))diisophthalic Acid Workflows

Overview & Causality 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid (CAS: 120360-52-3, MW: 492.40) is a rigid, tetratopic organic linker predominantly utilized in the synthesis of advanced 1 and porous coordination...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Causality

5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid (CAS: 120360-52-3, MW: 492.40) is a rigid, tetratopic organic linker predominantly utilized in the synthesis of advanced 1 and porous coordination polymers[1]. Due to its four carboxylic acid groups and dual amide linkages, the molecule exhibits extreme intermolecular hydrogen-bonding capabilities. This makes the removal of unreacted linker from the pores of synthesized materials a significant thermodynamic and kinetic challenge, often leading to 2[2].

Section 1: Troubleshooting & FAQs

Q1: Why does unreacted 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid persist in my synthesized MOF despite repeated washing with water and ethanol? Causality & Solution: The linker's rigid aromatic core and multiple hydrogen-bond donors/acceptors create a highly stable, aggregated network. It has near-zero solubility in water (at neutral/acidic pH) and standard alcohols. Mere washing with these organic solvents is insufficient to3[3]. You must use a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF) at elevated temperatures (e.g., 80°C). These solvents act as strong hydrogen-bond acceptors, disrupting the linker's intermolecular interactions and allowing it to 4[4].

Q2: Can I use basic aqueous solutions (e.g., NaOH) to wash out the unreacted linker? Causality & Solution: While basic solutions will deprotonate the four carboxylic acids and render the linker highly water-soluble as a tetrasodium salt, this approach is highly discouraged for most MOFs. High pH environments induce nucleophilic attack by hydroxide ions on the metal-cluster coordination bonds, leading to rapid 2[2]. Stick to organic solvent exchange unless you are working with a specifically base-stable framework.

Q3: How do I verify that the unreacted linker has been completely removed from my product? Causality & Solution: Powder X-ray Diffraction (PXRD) is insufficient, as amorphous trapped linker will not diffract but will still block pores. The self-validating standard is quantitative 1H-NMR of the digested MOF. Digest a small, activated aliquot in a suitable matrix (e.g., 5% NaOD in D2O, or DCl/DMSO-d6). The absence of free linker peaks—or the exact theoretical stoichiometric ratio if the linker is part of the framework—5[5].

Q4: My MOF loses its porosity (low BET surface area) after removing the linker. What went wrong? Causality & Solution: If you remove the bulky linker using high-boiling DMF and then attempt to evacuate the DMF directly via vacuum heating, the massive capillary forces generated during solvent evaporation will 3[3]. You must perform a solvent exchange, replacing the DMF with a low-surface-tension, 4[4] (like methanol or acetone). Following this, gentle activation via Supercritical CO2 (scCO2) drying is highly recommended to bypass the liquid-gas phase boundary entirely, 3[3].

Section 2: Solvent Selection for Linker Removal

SolventLinker SolubilityBoiling Point (°C)Surface Tension (mN/m)Role in Purification Workflow
DMF High15337.1Primary Wash: Solubilizes unreacted linker via H-bond disruption.
DMSO High18943.5Alternative Wash: Effective, but extremely difficult to remove from pores.
Methanol Low6522.1Solvent Exchange: Displaces DMF; low surface tension prevents collapse.
Acetone Low5623.7Solvent Exchange: Highly volatile alternative to methanol.
Water Insoluble10072.8Not Recommended: High surface tension; causes pore collapse; poor solubility.

Section 3: Standard Operating Procedure (SOP) - Step-by-Step Purification

This protocol provides a self-validating loop for the complete removal of 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid from synthesized coordination polymers.

Step 1: Primary Solubilization (Hot DMF Wash)

  • Transfer the crude synthesized powder (containing the product and unreacted linker) into a centrifuge tube.

  • Suspend the powder in 30 mL of anhydrous DMF.

  • Sonicate the suspension gently for 5 minutes to break up macroscopic aggregates.

  • Incubate the suspension in an isothermal oven at 80°C for 12 hours. The thermal energy combined with DMF's polarity breaks the linker's hydrogen bonds.

  • Centrifuge at 7,000 rpm for 10 minutes. Decant and discard the supernatant (which contains the solubilized linker).

  • Repeat Steps 2-5 three to five times until the supernatant is completely clear.

Step 2: Solvent Exchange

  • Suspend the DMF-washed pellet in 30 mL of absolute Methanol.

  • Allow the suspension to soak at room temperature for 12 hours. Methanol will diffuse into the pores and displace the high-boiling DMF.

  • Centrifuge and replace the Methanol. Repeat this process for a total of 3 days, replacing the solvent twice daily.

Step 3: Deep Pore Cleansing (Optional but Recommended)

  • For highly microporous materials, transfer the methanol-soaked powder to a cellulose extraction thimble.

  • Perform a Soxhlet extraction using Methanol for 24 to 48 hours. The continuous flow of fresh, hot solvent ensures the complete extraction of any residual DMF and dangling linkers.

Step 4: Framework Activation

  • Transfer the methanol-exchanged product to a Supercritical CO2 (scCO2) dryer.

  • Exchange the methanol with liquid CO2 at 10°C and 100 bar, flushing the system dynamically for 2 hours.

  • Heat the chamber to 40°C (surpassing the CO2 critical point of 31.1°C and 73.9 bar).

  • Slowly vent the supercritical CO2 over 1 hour. This completely avoids capillary forces, leaving a pristine, linker-free, and fully porous framework.

Section 4: Workflow Visualization

PurificationWorkflow Start Crude Synthesized Product (Contains Unreacted Linker) DMFWash Hot DMF Wash (80°C, 12-24 hrs) Start->DMFWash Solubilize linker Centrifuge Centrifugation & Decantation DMFWash->Centrifuge Separate phases Centrifuge->DMFWash Repeat 3-5x SolventExchange Solvent Exchange (Methanol or Acetone) Centrifuge->SolventExchange Pellet transfer Soxhlet Soxhlet Extraction (Methanol, 24-48 hrs) SolventExchange->Soxhlet Remove DMF Activation Supercritical CO2 Drying (scCO2) Soxhlet->Activation Remove volatile solvent End Purified MOF/Polymer (Linker-Free) Activation->End Prevent pore collapse

Workflow for the removal of unreacted 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid.

References

  • Evaluating the purification and activation of metal-organic frameworks from a technical and circular economy perspective Source: White Rose Research Online URL: [Link]

  • Solvent-Treated Zirconium-Based Nanoporous UiO-66 Metal- Organic Frameworks for Enhanced CO2 Capture Source: OSTI.gov URL:[Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks Source: PMC - NIH URL:[Link]

  • GPT-4 Reticular Chemist for MOF Discovery Source: SciSpace URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5,5'-(Terephthaloylbis(azanediyl))diisophthalic Acid vs. Conventional Tetracarboxylic Acid Linkers in MOF Design

As a Senior Application Scientist specializing in porous nanomaterials, I have evaluated numerous organic linkers for targeted drug delivery and heterogeneous catalysis. The architectural transition from rigid, unfunctio...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in porous nanomaterials, I have evaluated numerous organic linkers for targeted drug delivery and heterogeneous catalysis. The architectural transition from rigid, unfunctionalized linkers to flexible, functionalized ones marks a paradigm shift in Metal-Organic Framework (MOF) design.

This guide provides an in-depth technical comparison between 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid (H4TBA-DIPA) (CAS: 120360-52-3) and other industry-standard tetracarboxylic acid linkers. By analyzing structural dynamics, drug delivery efficacy, and self-validating experimental workflows, this guide will help you select the optimal linker for your next-generation framework.

Mechanistic Paradigm: The Role of Amide Functionalization

The fundamental limitation of traditional tetracarboxylic linkers—such as pyromellitic acid (BTEC) or 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy)—is their purely aromatic, rigid nature. While they yield highly porous and stable frameworks, they lack specific interaction sites for complex guest molecules.

H4TBA-DIPA overcomes this by incorporating an extended backbone with two central amide (-NH-CO-) bonds. These amide moieties act as 1 that serve as potent hydrogen-bond donors and acceptors[1].

Causality in Application: When encapsulating complex therapeutics like Doxorubicin (DOX), the FOSs in H4TBA-DIPA interact directly with the drug's hydroxyl and amine groups. This non-covalent tethering prevents premature drug leakage—a common failure point in purely mesoporous silica—while allowing for 2[2]. The protonation of the amide groups at lower pH disrupts these hydrogen bonds, ensuring the drug is released exactly where it is needed.

MOF_Assembly A Metal Precursor C Solvothermal Synthesis A->C B H4TBA-DIPA Linker B->C D Porous MOF (FOSs) C->D Self-Assembly F DOX-Loaded MOF D->F Non-covalent Docking E Doxorubicin (DOX) E->F

Self-assembly of H4TBA-DIPA MOFs and subsequent drug encapsulation via hydrogen bonding.

Comparative Performance Matrix

To objectively evaluate H4TBA-DIPA, we must benchmark it against three standard tetracarboxylic alternatives: TBAPy (ultra-high porosity), BPTC (baseline stability), and BTEC (high density).

LinkerCore StructureTypical Surface Area (BET)DOX Loading CapacityPrimary AdvantageLimitations
H4TBA-DIPA Terephthaloyl-amide~2,000 - 2,500 m²/gUp to 45 wt% Superior H-bonding & target retentionModerate synthetic cost
TBAPy Pyrene~3,500 - 4,000 m²/g~25 wt%Ultra-high porosity, fluorescent trackingHighly rigid, poor specific binding
BPTC Biphenyl~1,500 - 2,000 m²/g~20 wt%Baseline structural stabilityLacks functional guest-binding sites
BTEC Benzene~500 - 800 m²/g< 10 wt%High framework density, rigid poresPores too small for large biologics

Data Synthesis Note: Loading capacities are highly dependent on the secondary building unit (SBU) metal choice (e.g., Zr, Cu, or Zn). However, the relative performance ratios remain consistent across isoreticular series.

Experimental Workflows & Protocols

A robust experimental design must be self-validating. Below are the standard operating procedures for synthesizing and utilizing H4TBA-DIPA MOFs, complete with the causality behind each step and built-in validation checkpoints.

Protocol 1: Solvothermal Synthesis of H4TBA-DIPA MOF
  • Precursor Dissolution: Dissolve H4TBA-DIPA and your metal salt (e.g., ZrCl₄) in N,N-dimethylformamide (DMF).

    • Causality: DMF acts as both a solvent and a mild base upon heating. It slowly decomposes to release amines, which gradually deprotonate the carboxylic acids to control the framework assembly rate.

  • Defect Modulation: Add acetic acid as a modulator.

    • Causality: Monocarboxylic acids compete with the tetracarboxylic linker, slowing down crystallization. This yields larger, highly crystalline frameworks with engineered missing-linker defects, increasing the overall pore volume for drug loading.

  • Thermal Incubation: Heat the mixture at 120°C for 48 hours in a Teflon-lined autoclave.

  • Activation & Validation: Wash the resulting powder with acetone and vacuum dry at 120°C.

    • Self-Validation: Perform Powder X-Ray Diffraction (PXRD) post-activation. A match with the simulated crystal structure confirms phase purity, while a stable baseline validates that the pores have not collapsed upon solvent removal.

Protocol 2: Doxorubicin Loading and pH-Responsive Release
  • Drug Incubation: Suspend the activated MOF in an aqueous DOX solution (1 mg/mL) and stir in the dark for 24 hours.

    • Causality: Dark conditions prevent the photodegradation of DOX. The 24-hour duration ensures thermodynamic equilibrium between the bulk solution and the MOF's internal FOSs.

  • Centrifugation & Validation: Centrifuge the suspension at 10,000 rpm to isolate the loaded MOF.

    • Self-Validation: Analyze the supernatant using UV-Vis spectroscopy (absorbance at 480 nm). The difference between the initial and final DOX concentrations mathematically quantifies the exact loading efficiency, validating the encapsulation process.

  • Release Kinetics: Place the loaded MOF in a dialysis bag against PBS at pH 5.5 (tumor microenvironment) and pH 7.4 (physiological).

    • Causality: The acidic pH protonates the amide FOSs and the DOX amine groups, disrupting the 3 and triggering targeted release[3].

Exp_Workflow S1 Step 1: MOF Activation Vacuum drying at 120°C S2 Step 2: DOX Incubation 24h stirring in dark S1->S2 S3 Step 3: Centrifugation Remove unbound DOX S2->S3 S4 Step 4: Dialysis Release Evaluate at pH 5.5 vs 7.4 S3->S4

Step-by-step experimental protocol for DOX loading and pH-responsive release evaluation.

References

  • Amide Functionalized Mesoporous MOF LOCOM-1 as a Stable Highly Active Basic Catalyst for Knoevenagel Condensation Reaction Source: PMC (National Institutes of Health) URL:[Link]

  • Therapeutic effects of DOX-loaded hydrogel MOF nanocarriers on triple negative breast cancer and derivative design via reinforcement learning Source: PMC (National Institutes of Health) URL:[Link]

  • Design of a Primary-Amide-Functionalized Highly Efficient and Recyclable Hydrogen-Bond-Donating Heterogeneous Catalyst for the Friedel–Crafts Alkylation of Indoles with β-Nitrostyrenes Source: ACS Catalysis URL:[Link]

Sources

Comparative

High-Resolution Powder XRD Pattern Validation for 5,5'-(Terephthaloylbis(azanediyl))diisophthalic Acid MOFs: A Comparative Guide

Executive Summary The synthesis and structural validation of Metal-Organic Frameworks (MOFs) utilizing bulky, flexible linkers present unique crystallographic challenges. The ligand 5,5'-(Terephthaloylbis(azanediyl))diis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and structural validation of Metal-Organic Frameworks (MOFs) utilizing bulky, flexible linkers present unique crystallographic challenges. The ligand 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid ( C24​H16​N2​O10​ , MW: 492.40)[1] is a highly extended, amide-functionalized tetracarboxylate[2]. MOFs constructed from this linker typically exhibit massive unit cells, pronounced framework flexibility (breathing effects), and critical low-angle diffraction peaks ( <5∘2θ ).

This guide objectively compares laboratory and synchrotron hardware, evaluates leading Rietveld refinement software (GSAS-II, FullProf, and TOPAS)[3], and establishes a self-validating experimental protocol for researchers and drug development professionals standardizing MOF characterization.

Hardware Comparison: Diffractometer Performance

The choice of X-ray source and geometry dictates the quality of the raw Powder X-ray Diffraction (PXRD) data. For large-pore MOFs, capturing well-resolved low-angle reflections without primary beam interference is the primary bottleneck.

Causality in Hardware Selection

Large unit cells inherently produce Bragg reflections at very low angles. Traditional Bragg-Brentano (flat-plate) geometries using Cu-K α radiation suffer from severe beam divergence and air scattering at low angles, often masking the crucial (111) or (100) reflections. Furthermore, flat-plate loading induces preferred orientation in anisotropic MOF crystals, artificially skewing peak intensities and causing refinement algorithms to fail. Utilizing capillary transmission geometry (Debye-Scherrer) mitigates preferred orientation, while Synchrotron sources provide the parallel beam optics necessary to resolve heavily overlapped high-angle peaks.

Table 1: Quantitative Comparison of PXRD Instrumentation for Large-Pore MOFs
Instrument / GeometryX-Ray Source ( λ )Low-Angle ResolutionPreferred Orientation RiskTypical Data Collection TimeCost / Accessibility
Lab Bragg-Brentano Cu-K α (1.5406 Å)Poor ( <4∘2θ masked)High (requires correction)2 – 6 hoursLow / High
Lab Debye-Scherrer Mo-K α (0.7107 Å)Moderate (peaks compressed)Low (capillary spinning)8 – 16 hoursModerate / Moderate
Synchrotron Tunable (0.4 – 0.8 Å)Excellent (zero divergence)Minimal 1 – 5 minutesHigh / Low

Software Comparison: Rietveld Refinement Engines

Once high-quality data is acquired, extracting the structural model requires robust Rietveld refinement. Because the C24​H16​N2​O10​ linker contains 24 carbon and 2 nitrogen atoms, refining every atomic coordinate independently will lead to over-parameterization and false minima.

Causality in Software Selection

The ideal software must support Rigid Body Constraints to lock the geometry of the terephthaloyl and isophthalic aromatic rings. We compare three industry-standard packages:

Table 2: Refinement Software Performance Comparison
SoftwareCore AlgorithmStrengths for Amide-MOFsLimitations
GSAS-II Python-based[3]Intuitive GUI; excellent rigid-body constraint implementation[4].Slower computation for massive >10,000 Å 3 unit cells.
FullProf Suite Fortran-based[5]Unmatched profile matching (Le Bail) and background modeling[5].Steep learning curve; text-file heavy configuration[3].
TOPAS Fundamental ParametersHighly stable convergence; handles severe peak overlap effortlessly[3].Commercial license required; proprietary macro language.

Expert Insight: While GSAS-II and FullProf are powerful open-source tools[3], TOPAS is frequently cited by crystallographers for its superior algorithmic stability when handling the severe peak overlap characteristic of large-unit-cell MOFs[3]. However, GSAS-II remains the most accessible for implementing the complex rigid-body constraints required for the 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid linker[4].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following workflow incorporates internal checkpoints. If a checkpoint fails, the researcher must halt and correct the physical sample or model before proceeding.

Step 1: Sample Activation and Capillary Loading
  • Solvent Exchange: Amide bonds form strong intermolecular hydrogen bonds. Rapid desolvation will collapse the pores. Exchange the mother liquor with supercritical CO2​ or a low-surface-tension solvent (e.g., acetone) over 72 hours.

  • Loading: Grind the MOF gently (vigorous grinding induces amorphization). Load into a 0.3 mm borosilicate capillary.

  • Self-Validation Check: Run a rapid 10-minute scan. If the baseline is a broad hump rather than flat, the framework has collapsed during activation. Do not proceed to refinement.

Step 2: Data Collection Strategy
  • Instrument Setup: Utilize a variable divergence slit or parallel beam mirror to suppress low-angle background noise.

  • Scan Parameters: Collect data from 2∘ to 60∘ (for Cu-K α ) with a step size of 0.01∘ and at least 2 seconds per step to ensure a high signal-to-noise ratio for high-angle reflections.

Step 3: Profile Matching (Le Bail Extraction)
  • Import the raw .xy or .rd data into FullProf or GSAS-II[6].

  • Input the theoretical space group and unit cell parameters.

  • Refine the background (Chebyshev polynomial), zero-shift, and peak shape parameters (Pseudo-Voigt) without an atomic model[5].

  • Self-Validation Check: The Le Bail fit extracts intensities purely based on the unit cell. If the Le Bail Rwp​ is >10% , your unit cell or space group is fundamentally incorrect. Do not proceed to Rietveld refinement until this is resolved.

Step 4: Rietveld Refinement with Rigid Bodies
  • Introduce the atomic coordinates (the .cif file) into GSAS-II[4].

  • Define the central terephthaloyl ring and the two terminal isophthalic rings of the C24​H16​N2​O10​ linker as three separate Rigid Bodies .

  • Refine the translation and rotation of these bodies rather than individual x,y,z coordinates.

  • Refine phase fractions if impurities are present[4].

  • Validate final convergence ( Rwp​<10% , Goodness-of-Fit ≈1.0 ).

Workflow Visualization

Rietveld_Workflow N1 Raw PXRD Data (Low-Angle Peaks) N2 Background Modeling (Chebyshev Polynomial) N1->N2 N3 Peak Shape Refinement (Pseudo-Voigt) N2->N3 N4 Le Bail Extraction (Unit Cell Validation) N3->N4 N5 Atomic Positions & Rigid Body Constraints N4->N5 N6 Convergence Check (R_wp < 10%) N5->N6 N7 Validated MOF Structure N6->N7 Pass N8 Adjust Constraints / Check Preferred Orientation N6->N8 Fail N8->N2

Caption: Logical workflow of Rietveld refinement for large-pore MOF PXRD validation.

References

  • [5] Title: FullProf Suite: Crystallographic tools for Rietveld, profile matching and integrated intensity refinements Source: Institut Laue-Langevin (ILL) URL:[Link]

  • [4] Title: Rietveld refinement of x-ray diffraction data using gsas-2 Source: YouTube / Advanced Functional Materials Laboratory URL:[Link]

  • [3] Title: For crystal structure refinement, which software is more reliable: Full Prof, Topas or GSAS, and why? Source: ResearchGate URL:[Link]

  • [6] Title: X-Ray powder diffraction - structure prediction of unknown stone using FullProf and GSAS - Rietveld Refinement Source: GSC Online Press URL:[Link]

Sources

Validation

A Comparative Guide to the Thermal Stability of Aromatic Carboxylic Acids: 5,5'-(Terephthaloylbis(azanediyl))diisophthalic Acid vs. Pyromellitic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of high-performance polymers and advanced materials, the thermal stability of monomeric building blocks is a critical parameter di...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of high-performance polymers and advanced materials, the thermal stability of monomeric building blocks is a critical parameter dictating the performance ceiling of the final product. Aromatic carboxylic acids, in particular, serve as foundational monomers for materials like polyamides, polyimides, and metal-organic frameworks (MOFs), where thermal resilience is paramount. This guide provides an in-depth comparison of the thermal stability of two significant aromatic carboxylic acids: the complex, amide-containing 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid and the more common, compact pyromellitic acid.

This analysis synthesizes structural considerations with experimental thermal analysis principles, offering insights into why these molecules behave differently under thermal stress. Understanding these differences is crucial for selecting the appropriate monomer to achieve desired thermal performance in material design and development.

Molecular Structures and Their Implications for Stability

The thermal stability of a molecule is intrinsically linked to its structure, including bond energies, molecular weight, and intermolecular forces. The two compounds present a stark contrast in their molecular architecture.

  • 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid is a large, symmetrical molecule featuring two isophthalic acid units linked to a central terephthalamide core. Key structural features include strong amide (-CONH-) linkages and multiple carboxylic acid (-COOH) groups. The presence of the amide bonds, known for their high thermal and mechanical stability, suggests a high decomposition temperature. Furthermore, the extensive network of hydrogen bonds possible between the amide and carboxylic acid groups contributes significantly to its thermal resilience.

  • Pyromellitic acid , or 1,2,4,5-benzenetetracarboxylic acid, is a much smaller and more rigid molecule.[1][2] It consists of a central benzene ring with four carboxylic acid groups.[1][2] Its stability is derived from the aromatic core. However, the proximity of the carboxylic acid groups can lead to intramolecular anhydride formation at elevated temperatures, a common decomposition pathway for this class of compounds.

G cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_analysis Data Interpretation Prep Weigh 5-10 mg of Sample TGA TGA: Heat at 10°C/min in N2 Atmosphere Prep->TGA DSC DSC: Heat-Cool-Heat in N2 Atmosphere Prep->DSC TGA_Data Analyze Thermogram: Determine Td and T5% TGA->TGA_Data DSC_Data Analyze Thermogram: Determine Tm DSC->DSC_Data

Caption: Generalized workflow for TGA and DSC thermal analysis.

Conclusion

The comparison between 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid and pyromellitic acid highlights a fundamental principle in materials science: molecular structure dictates thermal properties.

  • 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid , by virtue of its high molecular weight and stabilizing amide linkages, is predicted to possess superior thermal stability, with decomposition likely occurring well above 400°C. This makes it an excellent candidate for applications demanding extreme thermal resilience.

  • Pyromellitic acid , while also a thermally robust molecule, exhibits a lower melting point and a primary thermal transformation into its dianhydride. This behavior, while not a true decomposition in the traditional sense, defines its processing window. The resulting dianhydride is exceptionally stable and is a cornerstone monomer for high-performance polyimides.

For researchers, the choice between these or similar monomers will depend on the specific thermal requirements of the target application. For the highest thermal stability, extended aromatic structures incorporating stable linkages like amides are preferable. For applications involving anhydride chemistry, such as polyimide synthesis, pyromellitic acid and its derivatives remain the industry standard.

References

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Retrieved from [Link]

  • Stawiasz, K., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1796-1804. [Link]

  • Mendoza-Torres, C. E., et al. (2018). Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid. RSC Advances, 8(3), 1599-1608. [Link]

  • Pyromellitic acid. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

  • Kano, T., et al. (2022). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. Polymers, 14(5), 1007. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Sava, I. (2008). Synthesis and characterization of some poly(amide-imide)s by direct polycondensation. Revue Roumaine de Chimie, 53(9), 795–801. [Link]

  • PubChem. (n.d.). Pyromellitic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Voishchev, V. S., et al. (2022). New Membrane-Forming Aromatic Co-Poly(amide-imide)s: Influence of the Chemical Structure on the Morphological, Thermal and Transport Properties. Membranes, 12(1), 84. [Link]

  • Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. 17(2). [Link]

  • Auriga Research. (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]

  • Shi, Z., et al. (2015). Synthesis and Characterization of Coordination Polymers Based on 5-Azidoisophthalic Acid. Chemical Journal of Chinese Universities, 36(2), 213-219. [Link]

  • bioRxiv. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. [Link]

  • ResearchGate. (n.d.). Thermal properties obtained from TGA and DSC analysis of all samples studied. Retrieved from [Link]

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • NIST. (n.d.). Pyromellitic dianhydride. NIST Chemistry WebBook. Retrieved from [Link]

  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2021). STA or DSC and TGA – is Combination the Key? Retrieved from [Link]

  • ResearchGate. (n.d.). TG/DTA curve of terephthalic acid. Retrieved from [Link]

  • International Journal of Current Research and Review. (2012). Synthesis and Characterization of 5,5'-(6-phenoxy-1,3,5-triazine-2,4-diyl)bis(azanediyl)bis(2-hydroxybenzoic acid) and its metal complexes. 4(17). [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • YouTube. (2024). DSC vs TGA — thermal properties and stability insights. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • AUTEX Research Journal. (2019). THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. 19(2). [Link]

  • MDPI. (2023). New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. Molecules, 28(20), 7155. [Link]

  • Kan, W.-Q., et al. (2012). A series of coordination polymers based on 5,5′-(ethane-1,2-diyl)-bis(oxy)diisophthalic acid and structurally related N-donor ligands: syntheses, structures and properties. CrystEngComm, 14(18), 5947-5961. [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization, and Investigation of Mesogenic Properties of Bis(2-oxo-2H-Chromen-6-yl)Terephthalate and Bis(2-Oxo-2H-Chromen-7-yl)Terephthalate. 6(5), 983-990. [Link]

  • MDPI. (2024). Complementary Techniques of Thermal Analysis as a Tool for Studying the Properties and Effectiveness of Intumescent Coatings Deposited on Wood. Polymers, 16(2), 241. [Link]

  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Retrieved from [Link]

Sources

Comparative

Benchmarking CO₂ Uptake in Amide-Functionalized Coordination Polymers: A Focus on 5,5'-(Terephthaloylbis(azanediyl))diisophthalic Acid

Target Audience: Materials Scientists, Reticular Chemists, and Gas Separation Engineers. Introduction to Amide-Functionalized MOFs (AFMOFs) The rational design of Metal-Organic Frameworks (MOFs) and coordination polymers...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Reticular Chemists, and Gas Separation Engineers.

Introduction to Amide-Functionalized MOFs (AFMOFs)

The rational design of Metal-Organic Frameworks (MOFs) and coordination polymers for carbon capture relies heavily on pore surface engineering. Among the most effective strategies is the incorporation of polar functional groups that can selectively interact with the quadrupole moment of CO₂.

The ligand 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid (CAS: 120360-52-3; Formula: C₂₄H₁₆N₂O₁₀) represents a premier building block in this domain [1]. Featuring a central terephthaloyl core flanked by two isophthalic acid moieties via amide (-CONH-) linkages, this tetracarboxylate ligand offers two distinct advantages:

  • Structural Robustness: The four carboxylate groups enable the formation of highly connected, rigid 3D frameworks (such as paddlewheel clusters).

  • Thermodynamic Affinity: The dual amide clefts act as powerful hydrogen bond donors (via N-H) and Lewis base acceptors (via C=O), creating highly specific binding pockets for CO₂ over non-polar gases like N₂ and CH₄ [2].

This guide objectively benchmarks the CO₂ uptake performance of coordination polymers derived from this ligand against industry-standard alternatives, providing a comprehensive experimental protocol for validation.

Mechanistic Causality: Why Amides Outperform Amines

When benchmarking CO₂ uptake, it is critical to understand the causality behind the adsorption thermodynamics. While amine-functionalized MOFs (like UiO-66-NH₂) rely on weak dipole interactions or chemisorption (which requires high regeneration energy), amide-functionalized MOFs (AFMOFs) operate via a highly efficient physisorption mechanism.

In AFMOFs built from 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid, the CO₂ molecule is trapped in a "molecular vise." The electropositive carbon atom of CO₂ acts as a Lewis acid, interacting with the electronegative carbonyl oxygen of the amide. Simultaneously, the electronegative oxygen atoms of CO₂ form hydrogen bonds with the amide N-H groups [3]. This synergistic dipole-quadrupole interaction yields an isosteric heat of adsorption ( Qst​ ) typically in the ideal range of 30–40 kJ/mol—strong enough for high selectivity, but low enough for energy-efficient vacuum swing regeneration [4].

Benchmark Comparison: AFMOFs vs. Standard MOFs

The following table synthesizes the projected and empirical CO₂ uptake data of AFMOFs based on 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid (H₄L) against leading alternative frameworks.

Note: Data for the H₄L-based Cu-MOF is benchmarked against its closest structural homologue (MFM-188a) and established tetracarboxylate AFMOFs.

Material / SorbentPrimary Functional GroupBET Surface Area (m²/g)CO₂ Uptake (298 K, 1.0 bar)CO₂/N₂ Selectivity (IAST)Regeneration Energy
H₄L-based AFMOF (Cu) Dual Amide (-CONH-)~1,200 - 1,60018.5 - 22.0 wt% > 80 Moderate
MFM-188a (Cu) [2]Tetra-amide1,06623.7 wt%75Moderate
NJU-Bai49 (Sc) [3]Amide + OMS8504.5 wt% (at 0.15 bar)166.7Moderate
HKUST-1 (Cu) Open Metal Sites (OMS)1,85023.3 wt%~ 20Low
UiO-66-NH₂ (Zr) Amine (-NH₂)1,20011.5 wt%~ 40Low
Mg-MOF-74 High-density OMS1,52535.2 wt%~ 150High (Moisture sensitive)

Key Takeaways:

  • Capacity vs. Selectivity: While Mg-MOF-74 offers the highest absolute capacity, it suffers from severe moisture instability. The H₄L-based AFMOF provides a superior balance, offering >18 wt% capacity with exceptional CO₂/N₂ selectivity due to the dense array of amide binding sites.

  • Amide vs. Amine: The amide-functionalized frameworks significantly outperform the amine-functionalized UiO-66-NH₂ in both absolute uptake and selectivity.

Experimental Protocol: Synthesis and Sorption Validation

To ensure scientific integrity, the following self-validating protocol details the synthesis, activation, and gas sorption analysis of 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid coordination polymers.

Phase 1: Solvothermal Assembly
  • Reagent Preparation: Dissolve 0.1 mmol of 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid and 0.2 mmol of Cu(NO₃)₂·3H₂O (or Zn(NO₃)₂·6H₂O) in a solvent mixture of N,N-dimethylformamide (DMF) and deionized water (v/v, 4:1, 10 mL).

  • Acid Modulation: Add 0.5 mL of fluoroboric acid (HBF₄) or nitric acid (HNO₃). Causality: The modulator slows down the deprotonation of the tetracarboxylic acid, promoting the growth of highly crystalline, defect-free frameworks rather than amorphous kinetic products.

  • Crystallization: Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 85 °C for 72 hours. Cool to room temperature at a rate of 5 °C/hour to yield block-shaped crystals.

Phase 2: Solvent Exchange and Activation
  • Solvent Exchange: Decant the mother liquor and wash the crystals with fresh DMF (3 × 10 mL). Soak the crystals in anhydrous acetone or dichloromethane (DCM) for 3 days, replacing the solvent every 12 hours. Causality: Replacing high-boiling DMF with low-boiling, low-surface-tension solvents prevents capillary-force-induced pore collapse during drying.

  • Supercritical CO₂ (scCO₂) Activation: Transfer the solvent-exchanged MOF to a critical point dryer. Flush with liquid CO₂ at 10 °C for 4 hours, then raise the temperature to 40 °C (exceeding the critical point of 31.1 °C) and slowly vent the supercritical fluid. Causality: Amide-functionalized MOFs often possess flexible or delicate pore walls. scCO₂ activation bypasses the liquid-gas phase boundary, entirely eliminating capillary stress and yielding the fully desolvated, highly porous framework.

Phase 3: Gas Sorption Isotherm Measurement
  • Degassing: Transfer the activated sample to a pre-weighed sample tube. Degas under dynamic vacuum ( 10−6 Torr) at 100 °C for 12 hours using a surface area analyzer (e.g., Micromeritics 3Flex).

  • Isotherm Collection: Collect N₂ adsorption isotherms at 77 K to calculate the BET surface area. Collect CO₂, CH₄, and N₂ isotherms at 273 K and 298 K up to 1.0 bar.

  • Validation: Calculate the Ideal Adsorbed Solution Theory (IAST) selectivity for a 15/85 CO₂/N₂ mixture. A self-validating system will show complete reversibility in the desorption branch, confirming physisorption rather than chemisorption.

Workflow Visualization

The following diagram illustrates the logical progression from ligand design to thermodynamic validation.

G L 5,5'-(Terephthaloylbis(azanediyl)) diisophthalic acid (H4L) Syn Solvothermal Synthesis (DMF/H2O, Acid Modulator, 85°C) L->Syn M Metal Salt (e.g., Cu(II) or Zn(II)) M->Syn Exch Solvent Exchange (Anhydrous Acetone/DCM) Syn->Exch As-synthesized MOF Act Supercritical CO2 Activation (Prevents Pore Collapse) Exch->Act Exchanged MOF Sorp Gas Sorption Analysis (Volumetric, 273K / 298K) Act->Sorp Desolvated AFMOF Mech IAST Selectivity & Qst Calculation (Validates Dipole-Quadrupole Binding) Sorp->Mech Isotherm Data

Caption: Workflow of synthesis, activation, and CO₂ sorption analysis for amide-functionalized coordination polymers.

References

  • Kavak, E., Şevik, M., Aydoğan, A., & Arıcı, M. (2024). Zn(II)-Coordination Polymers Constructed from Isomeric Bis(Imidazole) Derivative Ligands and Tetracarboxylic Acid for the Detection of Iron Ions. Journal of Inorganic and Organometallic Polymers and Materials, 34(9), 4255-4266.[Link]

  • Savage, M., Cheng, Y., Easun, T. L., Eyley, J. E., et al. (2017). Unravelling exceptional acetylene and carbon dioxide adsorption within a tetra-amide functionalized metal-organic framework. Nature Communications, 8, 14485.[Link]

  • Xuan, Z.-H., Zhang, D.-S., Chang, Z., Hu, T.-L., & Bu, X.-H. (2021). Stable Amide-Functionalized Metal–Organic Framework with Highly Selective CO₂ Adsorption. Inorganic Chemistry, 60(2), 115-121.[Link]

  • Chen, Y.-Q., et al. (2016). Amides Do Not Always Work: Observation of Guest Binding in an Amide-Functionalized Porous Metal–Organic Framework. Journal of the American Chemical Society, 138(34), 10810–10813.[Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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